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Introduction
3-Fluorobenzophenone is an aromatic ketone and a fluorinated derivative of benzophenone.

Its structure, featuring two phenyl rings attached to a central carbonyl group with a fluorine

atom at the meta-position of one ring, makes it a valuable intermediate and building block in

organic synthesis. The presence of the fluorine atom can significantly alter the molecule's

electronic properties, reactivity, and metabolic stability, making it a compound of interest in the

development of pharmaceuticals and agrochemicals.

This technical guide provides a comprehensive overview of the structure, physicochemical

properties, and spectroscopic characteristics of 3-Fluorobenzophenone. It includes a detailed

experimental protocol for its synthesis via Friedel-Crafts acylation and outlines standard

methodologies for its characterization.

Chemical Structure and Properties
Chemical Structure
3-Fluorobenzophenone consists of a benzoyl group attached to a 3-fluorophenyl group. The

fluorine atom's electronegativity influences the electron density of the aromatic ring, affecting its

reactivity in subsequent chemical transformations.
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Systematic Name: (3-Fluorophenyl)(phenyl)methanone

Physicochemical Properties
The key quantitative properties of 3-Fluorobenzophenone are summarized in the table below.

Property Value Reference

CAS Number 345-69-7 [1]

Molecular Formula C₁₃H₉FO [1]

Molecular Weight 200.21 g/mol [1]

Appearance Solid N/A

Melting Point 48-52 °C [2]

Boiling Point Data Not Available N/A

Solubility
Soluble in water and alcohols;

insoluble in ethers.
[1]

Spectroscopic Analysis
While specific experimental spectra for 3-Fluorobenzophenone are not widely published, its

spectroscopic characteristics can be reliably predicted based on its structure and data from

closely related analogues such as benzophenone and its other isomers.[3][4][5]

¹H-NMR Spectroscopy
The proton NMR spectrum is expected to show complex multiplets in the aromatic region (7.0-

8.0 ppm). The protons on the unsubstituted phenyl ring will appear as multiplets similar to those

in benzophenone. The protons on the fluorinated ring will show additional splitting due to

coupling with the ¹⁹F nucleus.
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Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constants (J, Hz)

H-2', H-6' (ortho to

C=O)
~ 7.8 m N/A

H-3', H-4', H-5' (meta,

para to C=O)
~ 7.5 - 7.6 m N/A

H-2 (ortho to F and

C=O)
~ 7.6 ddd

J(H,H) ≈ 8.0, J(H,F) ≈

8.0, J(H,H) ≈ 2.0

H-4 (para to F, ortho

to C=O)
~ 7.5 ddd

J(H,H) ≈ 8.0, J(H,H) ≈

2.0, J(H,F) ≈ 1.0

H-5 (meta to F and

C=O)
~ 7.4 td

J(H,H) ≈ 8.0, J(H,F) ≈

8.0

H-6 (ortho to F, meta

to C=O)
~ 7.2 ddd

J(H,H) ≈ 8.0, J(H,F) ≈

10.0, J(H,H) ≈ 2.0

¹³C-NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon and the aromatic

carbons. Carbons on the fluorinated ring will exhibit splitting due to C-F coupling, with the

carbon directly bonded to fluorine (C-3) showing the largest coupling constant.[6]
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Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Predicted C-F Coupling (J,
Hz)

C=O ~ 195 ~ 2-3 (³JCF)

C-1' (ipso, unsubstituted ring) ~ 137 N/A

C-2', C-6' (ortho, unsubstituted

ring)
~ 130 N/A

C-4' (para, unsubstituted ring) ~ 132 N/A

C-3', C-5' (meta, unsubstituted

ring)
~ 128 N/A

C-1 (ipso, fluorinated ring) ~ 139 ~ 7-8 (²JCF)

C-2 (ortho to F) ~ 115 ~ 21-23 (²JCF)

C-3 (C-F) ~ 163 ~ 245-250 (¹JCF)

C-4 (para to F) ~ 126 ~ 3-4 (⁴JCF)

C-5 (meta to F) ~ 130 ~ 8-9 (³JCF)

C-6 (ortho to F) ~ 120 ~ 21-23 (²JCF)

Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups. The most prominent

absorption will be the strong carbonyl (C=O) stretch, characteristic of aromatic ketones.[7][8]

Functional Group Absorption Range (cm⁻¹) Intensity

Aromatic C-H Stretch 3100 - 3000 Medium-Weak

Carbonyl (C=O) Stretch 1670 - 1650 Strong

Aromatic C=C Stretch 1600 - 1450 Medium-Weak

C-F Stretch 1250 - 1100 Strong
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Mass Spectrometry
Electron Ionization (EI) mass spectrometry of benzophenones typically results in fragmentation

via alpha-cleavage on either side of the carbonyl group.[9][10] For 3-Fluorobenzophenone,

this leads to several characteristic fragment ions.

m/z Value Proposed Fragment Ion Formula

200 Molecular Ion [M]⁺• [C₁₃H₉FO]⁺•

123 [3-Fluorobenzoyl]⁺ [C₇H₄FO]⁺

105 [Benzoyl]⁺ [C₇H₅O]⁺

95 [3-Fluorophenyl]⁺ [C₆H₄F]⁺

77 [Phenyl]⁺ [C₆H₅]⁺

Experimental Protocols
Synthesis: Friedel-Crafts Acylation
3-Fluorobenzophenone can be reliably synthesized using a Friedel-Crafts acylation reaction

between fluorobenzene and benzoyl chloride in the presence of a Lewis acid catalyst like

aluminum chloride (AlCl₃).[2][11]

Materials:

Fluorobenzene

Benzoyl chloride

Anhydrous aluminum chloride (AlCl₃)

Dichloromethane (DCM), anhydrous

Hydrochloric acid (HCl), dilute aqueous solution

Sodium bicarbonate (NaHCO₃), saturated aqueous solution
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Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a dropping

funnel, a reflux condenser with a drying tube (or nitrogen inlet), and a magnetic stirrer.

Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen), add anhydrous DCM to the

flask, followed by the portion-wise addition of anhydrous AlCl₃ (1.1 equivalents) while stirring.

Cool the resulting suspension in an ice bath to 0 °C.

Reactant Addition: Add benzoyl chloride (1.0 equivalent) to the dropping funnel and add it

dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at

0 °C.

Substrate Addition: Add fluorobenzene (1.2 equivalents) to the dropping funnel and add it

dropwise to the reaction mixture over 30 minutes.

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm

to room temperature. Stir for 12-16 hours or until reaction completion is confirmed by TLC

analysis.

Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully quench the

reaction by adding crushed ice, followed by a slow, dropwise addition of dilute HCl to

dissolve the aluminum salts.

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the

organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the resulting crude product by recrystallization (e.g., from ethanol/water)

or column chromatography on silica gel to yield pure 3-Fluorobenzophenone.
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Spectroscopic Characterization
Protocol for ¹H and ¹³C NMR Analysis:[12]

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of

deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

Instrument Setup: Place the sample in a standard 5 mm NMR tube. Insert the tube into the

spectrometer, lock on the deuterium signal, and shim the magnetic field to achieve optimal

homogeneity.

Data Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 16-64 scans).

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

Data Processing: Apply Fourier transform to the acquired data. Phase and baseline correct

the spectra. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum

to the CDCl₃ solvent peak at 77.16 ppm.

Visualized Workflows and Pathways
Synthesis and Purification Workflow
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Caption: Workflow for the synthesis and purification of 3-Fluorobenzophenone.
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General Characterization Workflow
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Caption: Logical workflow for the structural characterization of a synthesized compound.

Mass Spectrometry Fragmentation Pathway
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Caption: Predicted EI-MS fragmentation pathway for 3-Fluorobenzophenone.

Biological Activity and Signaling Pathways
A review of the scientific literature indicates that 3-Fluorobenzophenone is primarily utilized as

a chemical intermediate. There are no significant reports of its involvement in specific biological

signaling pathways or established use as a pharmacologically active agent. Its main relevance

in drug development is as a precursor or building block for more complex molecules.

Conclusion
3-Fluorobenzophenone is a well-defined chemical entity with predictable physicochemical and

spectroscopic properties. Its synthesis is readily achievable through standard organic chemistry

methodologies such as the Friedel-Crafts acylation. The analytical techniques and workflows

described in this guide provide a robust framework for its preparation, purification, and

structural confirmation. For researchers in medicinal chemistry and materials science, 3-
Fluorobenzophenone serves as a versatile starting material for introducing a fluorinated

benzoyl moiety into target structures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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